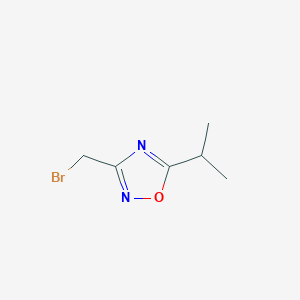

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

Vue d'ensemble

Description

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: is a heterocyclic compound with an interesting structure. Let’s delve into its synthesis, chemical properties, applications, and more.

Méthodes De Préparation

Synthetic Routes:

Several synthetic methods have been reported for the preparation of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole . Here are a couple of examples:

-

Click Reaction Approach

- Venkata et al. developed an efficient method to synthesize a series of novel derivatives of This compound via the click reaction.

- They reacted (E)-3-(1-((prop-2-yn-1-yloxy)imino)ethyl)-2H-chromen-2-one with an aryl azide in the presence of sodium ascorbate and CuSO4·5H2O in THF:H2O to obtain the desired compounds .

-

Huisgen–Sharpless–Meldal [3 + 2] Dipolar Cycloaddition

Analyse Des Réactions Chimiques

Reactions:

The compound can undergo various chemical reactions:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles or leaving groups.

Reduction Reactions: The bromomethyl group can be reduced to form a methyl group.

Oxidation Reactions: The compound may participate in oxidation reactions.

Common Reagents and Conditions:

Common reagents include:

- Sodium ascorbate (for click reactions)

- CuSO4·5H2O (for click reactions)

- Hexamethylenetetramine (for synthesis of aminomethyl derivatives)

Applications De Recherche Scientifique

Chemistry

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole serves as a valuable building block for the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in multiple fields .

Biological Activities

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit diverse biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against various microbial strains by disrupting their cellular functions .

- Antiviral and Anticancer Activities: Studies have demonstrated that modifications in the oxadiazole structure can enhance interactions with biological targets such as enzymes and receptors involved in disease pathways. For instance, certain derivatives have been evaluated for their anticancer properties against human cancer cell lines like A549 and MCF-7 .

Medical Applications

Ongoing research is exploring the potential of this compound as a therapeutic agent. Its derivatives are being investigated for their efficacy against various diseases, particularly cancers .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating novel 1,2,4-oxadiazole derivatives, compounds similar to this compound were tested against several cancer cell lines. One derivative exhibited a GI50 value of 4.5 µM against WiDr colon cancer cells, indicating significant antiproliferative activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that compounds containing bromomethyl groups displayed enhanced activity against resistant bacterial strains. This suggests potential for developing new antimicrobial agents based on this scaffold.

Mécanisme D'action

The exact mechanism by which 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

.

Activité Biologique

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles contributes to their potential as therapeutic agents, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.

Anticancer Activity

The anticancer properties of 1,2,4-oxadiazoles have been extensively studied. Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and other cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | TBD |

| This compound | CaCo-2 (Colon) | TBD |

| This compound | H9c2 (Heart Myoblast) | TBD |

Studies indicate that the introduction of bromomethyl and isopropyl groups enhances the compound's interaction with biological targets involved in cancer progression .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxadiazole derivatives. This compound exhibits notable activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Candida albicans | Moderate inhibitory |

The compound's efficacy against these pathogens suggests its potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been documented in various studies. Compounds similar to this compound have shown the ability to inhibit inflammatory mediators such as COX enzymes and cytokines.

Synthesis and Evaluation

A study synthesized several derivatives of 1,2,4-oxadiazoles including this compound. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced biological activity.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer cell proliferation and survival. The compound's ability to bind effectively to these targets correlates with its observed cytotoxicity .

Propriétés

IUPAC Name |

3-(bromomethyl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBHNBZCYPLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.